molecular formula C18H18ClFN2O B563741 rac Didemethyl Citalopram Hydrochloride CAS No. 1189694-81-2

rac Didemethyl Citalopram Hydrochloride

Cat. No.: B563741
CAS No.: 1189694-81-2
M. Wt: 332.803
InChI Key: ZPPDJHFUISDGTP-UHFFFAOYSA-N
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Description

rac Didemethyl Citalopram Hydrochloride: is a metabolite of Citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is known for its potential as a serotonin transporter inhibitor, making it a valuable subject in neurochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac Didemethyl Citalopram Hydrochloride typically involves the demethylation of Citalopram. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: : rac Didemethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Mechanism of Action

The mechanism of action of rac Didemethyl Citalopram Hydrochloride involves the inhibition of the serotonin transporter (SERT), which leads to an increase in serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and contributes to its antidepressant effects. The compound may also interact with other molecular targets and pathways, including the modulation of gene expression patterns in circulating lymphocytes .

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to rac Didemethyl Citalopram Hydrochloride include:

Uniqueness: : this compound is unique due to its specific demethylated structure, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .

Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPDJHFUISDGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675833
Record name 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189694-81-2
Record name 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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